1,1,1-Trifluoro-2-methylpropan-2-amine
Overview
Description
1,1,1-Trifluoro-2-methylpropan-2-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to a central carbon atom, which is also bonded to a methyl group and an amine group
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-amine can be achieved through several routes. One common method involves the reaction of trifluoroacetone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
1,1,1-Trifluoro-2-methylpropan-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-amine can be compared with other similar compounds, such as:
N-Methyl-1,1,1-trifluoro-2-propylamine: This compound shares a similar structure but differs in the substitution pattern on the amine group.
1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
This compound hydrochloride: The hydrochloride salt form of the compound, which has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of fluorine atoms and amine group, which imparts distinct chemical and physical properties that are valuable for various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460801 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-18-0 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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